molecular formula C16H9ClN2OS B2532410 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile CAS No. 476278-33-8

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile

Cat. No. B2532410
CAS RN: 476278-33-8
M. Wt: 312.77
InChI Key: HQCOBLJNMJMYGY-FOWTUZBSSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have attracted much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported extensively in many works with various methods . An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by extensive analytical and spectral studies .


Chemical Reactions Analysis

The benzo[d]thiazole derivatives underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are characterized by their high cytotoxicity .

Scientific Research Applications

Synthesis of Novel Organic Compounds

  • The compound has been used as a precursor for the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives, showcasing its versatility in organic synthesis. The reactions involved provide pathways to new compounds with potential application in materials science and pharmaceuticals (Farag, Dawood, & Kandeel, 1997).

Role in Heterocyclic Chemistry

  • It has been implicated in reactions leading to the formation of heterocyclic compounds containing the benzoxazole moiety, contributing to the field of heterocyclic chemistry with implications for the development of new pharmaceuticals and materials (Abdelhamid, Baghos, & Halim, 2008).

Material Science Applications

  • Research into benzotriazole and benzophenone UV filters, which are structurally related to this compound, has explored their environmental occurrence and potential estrogenic activity. This research underscores the importance of understanding the environmental impact and bioactivity of such compounds (Zhang et al., 2011).

Corrosion Inhibition

  • The compound has shown potential as an effective corrosion inhibitor for oil-well tubular steel in hydrochloric acid solutions, indicating its utility in industrial applications where corrosion resistance is crucial (Yadav, Sharma, & Kumar, 2015).

Organic Semiconductors

  • Research into benzo[d][1,2,3]thiadiazole derivatives, closely related to the compound , has highlighted their application in the development of high-performance organic semiconductors for optoelectronic devices, demonstrating the compound's relevance to advanced material technologies (Chen et al., 2016).

Antimicrobial Agents

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing significant potency against both Gram-positive and Gram-negative bacteria and fungi. This suggests its potential for development into new antimicrobial agents (Liaras et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, identifies it as a laboratory chemical used in the manufacture of chemical compounds .

Future Directions

The advancement or progress of research on benzo[d]thiazole derivatives has become a main aim in many topics . The synthesis of such derivatives is a meaningful challenge, and they are a powerful tool for the preparation and manufacture of various new and medicinal chemical molecules .

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-11-5-3-4-10(8-11)15(20)12(9-18)16-19-13-6-1-2-7-14(13)21-16/h1-8,20H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFIFHWEJKZSDC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile

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